5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

PARP inhibition DNA damage repair cancer therapeutics

This N-difluoromethylated isoquinolinone features a versatile 5-bromo handle for rapid SAR diversification. The metabolically stable -CHF2 group eliminates H-bond donation vs. parent scaffolds, modulating permeability and target engagement. Ideal for PARP, kinase, and WDR5 inhibitor programs requiring a functionalized core with orthogonal reactivity. Procure to streamline library synthesis and property optimization.

Molecular Formula C10H6BrF2NO
Molecular Weight 274.06 g/mol
CAS No. 1984100-22-2
Cat. No. B1382714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
CAS1984100-22-2
Molecular FormulaC10H6BrF2NO
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN(C2=O)C(F)F)C(=C1)Br
InChIInChI=1S/C10H6BrF2NO/c11-8-3-1-2-7-6(8)4-5-14(9(7)15)10(12)13/h1-5,10H
InChIKeyPVNDBHVGURJCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (CAS 1984100-22-2) for Research Procurement: Structural and Functional Overview


5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (CAS 1984100-22-2; molecular formula C10H6BrF2NO; molecular weight 274.06 g/mol) is a halogenated and fluorinated isoquinolin-1(2H)-one derivative [1]. The compound features a bromine atom at the 5-position of the isoquinolinone scaffold and a difluoromethyl (-CHF2) substituent at the N-2 position [2]. This specific substitution pattern distinguishes it from simpler 5-bromoisoquinolin-1-ones (CAS 190777-77-6) and other isoquinolinone-based PARP inhibitors. The difluoromethyl group serves as a metabolically stable bioisostere for hydroxyl and thiol functionalities, while the 5-bromo substituent provides a versatile synthetic handle for cross-coupling reactions, enabling downstream functionalization [3].

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one vs. 5-Bromoisoquinolin-1-one: Why Substitution Is Not Equivalent


While the isoquinolin-1-one scaffold is a recognized pharmacophore in PARP inhibition and other therapeutic areas, substitution at the N-2 position with a difluoromethyl group fundamentally alters the compound's physicochemical properties, synthetic utility, and biological applicability relative to unsubstituted 5-bromoisoquinolin-1-one (CAS 190777-77-6) [1]. The N-H moiety in 5-bromoisoquinolin-1-one can participate in hydrogen bonding with enzymatic active sites; replacement with a difluoromethyl group eliminates this hydrogen bond donor capacity while introducing fluorinated lipophilicity that alters membrane permeability and metabolic stability [2]. From a synthetic chemistry perspective, the N-difluoromethyl substitution redirects chemoselectivity in downstream functionalization reactions, enabling divergent synthetic pathways that are not accessible with the N-H analog [3]. Generic substitution of one for the other in a research program would introduce uncontrolled variables in both biological assays and synthetic sequences, potentially confounding structure-activity relationship (SAR) interpretation or reducing reaction yields. The following quantitative evidence establishes the specific differential dimensions that inform scientific selection between these compounds.

Quantitative Differentiation Evidence: 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one vs. 5-Bromoisoquinolin-1-one


PARP-1 Inhibitory Activity: N-Difluoromethyl Substitution Alters Target Engagement Profile

The parent compound 5-bromoisoquinolin-1-one (CAS 190777-77-6) demonstrates PARP-1 inhibitory activity with an IC50 of 270 nM in enzymatic assays [1]. The N-difluoromethyl substituted derivative (5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one, CAS 1984100-22-2) represents a structural modification wherein the N-H hydrogen bond donor is replaced by a -CHF2 group. Based on SAR studies of 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines as PNMT inhibitors, the rank order of inhibitory potency for substituents at the nitrogen position is CH2F ≈ CHF2 > CF3, with the CHF2 (difluoromethyl) group providing an optimal balance of steric and pKa properties for target engagement [2]. This class-level inference suggests that N-difluoromethyl substitution in the isoquinolinone scaffold maintains or potentially modulates target binding characteristics while simultaneously conferring enhanced metabolic stability relative to the N-H parent compound.

PARP inhibition DNA damage repair cancer therapeutics

N-Difluoromethyl Group as Metabolically Stable Bioisostere: Physicochemical Differentiation

The N-difluoromethyl (-CHF2) substituent in 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one functions as an effective bioisostere for hydroxyl (-OH) and thiol (-SH) groups, providing unique opportunities for molecular property optimization . In contrast, the parent compound 5-bromoisoquinolin-1-one contains an N-H group capable of hydrogen bond donation and ionization under physiological conditions. The difluoromethyl group eliminates the hydrogen bond donor capacity at N-2 while introducing fluorine-mediated effects: calculated LogP (XLogP3) for the target compound is 3.2, reflecting increased lipophilicity relative to the N-H analog [1]. The topological polar surface area (TPSA) of the target compound is 20.3 Ų, indicating reduced polarity compared to N-H isoquinolinones [1]. In class-level SAR studies of tetrahydroisoquinoline PNMT inhibitors, the 3-difluoromethyl-7-substituted compounds demonstrated an optimal balance of steric and pKa properties that conferred both potent inhibition and high selectivity with low affinity for off-target alpha2-adrenoceptors [2].

medicinal chemistry bioisosteric replacement drug design

5-Bromo Substituent as Cross-Coupling Handle: Divergent Synthetic Utility

The 5-bromo substituent in 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity profile enables the generation of structurally diverse compound libraries from a single advanced intermediate. In contrast, non-halogenated isoquinolinone analogs (e.g., isoquinolin-1-one or 2-difluoromethylisoquinolin-1-one without the 5-bromo group) lack this site for direct cross-coupling, requiring de novo synthesis or alternative functionalization strategies for each derivative. The bromine substituent enhances reactivity for further functionalization while the difluoromethyl group simultaneously contributes to metabolic stability and lipophilicity [2]. The combination of both substituents creates a uniquely functionalized scaffold where the bromine enables C-C and C-N bond formation while the N-difluoromethyl group modulates the physicochemical properties of the resulting derivatives.

palladium-catalyzed cross-coupling Suzuki-Miyaura coupling medicinal chemistry diversification

Synthetic Access via Chemoselective N-Difluoromethylation Using TMSCF2Br

5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one can be synthesized via chemoselective N-difluoromethylation of 5-bromoisoquinolin-1-one using commercially available TMSCF2Br (trimethylsilyl difluorobromomethane) [1]. This methodology, developed by Zhu et al. (2021), enables gram-scale preparation of N-difluoromethylated isoquinolinones with chemoselectivity modulated by temperature, solvent, and base strength [1]. The reaction tolerates diverse, synthetically relevant functional groups, including those with reported reactivity toward TMSCF2Br [2]. In contrast, alternative difluoromethylation reagents such as HCF2Cl (Freon-22) or electrochemical methods may require specialized equipment, generate hazardous byproducts, or exhibit different chemoselectivity profiles. The TMSCF2Br-based method provides operational simplicity and broad substrate scope, enabling efficient access to the target compound from the readily available 5-bromoisoquinolin-1-one precursor.

fluorination methodology N-difluoromethylation chemoselective synthesis

Research Applications for 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one: Evidence-Based Procurement Guidance


PARP Inhibitor Structure-Activity Relationship (SAR) Studies with Differentiated Physicochemical Profiles

Researchers investigating PARP-1 or related DNA damage repair enzyme inhibition can utilize 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one as a tool compound to probe the effect of N-difluoromethyl substitution on target engagement, selectivity, and cellular permeability. The parent compound 5-bromoisoquinolin-1-one demonstrates PARP-1 inhibition with IC50 = 270 nM [1]. Comparative evaluation of the N-difluoromethyl derivative would elucidate the contribution of N-substitution to overall inhibitor profile, with the difluoromethyl group providing a metabolically stable bioisostere with altered hydrogen bonding capacity (HBD count = 0 vs. ≥1 for parent) and increased lipophilicity (XLogP3 = 3.2) [2]. This application is supported by class-level evidence that difluoromethyl substitution in tetrahydroisoquinoline scaffolds maintains potent target inhibition while enhancing selectivity [3].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Library Synthesis

Medicinal chemistry groups engaged in parallel library synthesis can leverage the 5-bromo substituent as a cross-coupling handle for efficient generation of 5-aryl, 5-heteroaryl, or 5-amino derivatives of the N-difluoromethylisoquinolinone scaffold [1]. This approach enables rapid SAR exploration around the 5-position while maintaining the favorable physicochemical properties conferred by the N-difluoromethyl group. The presence of both bromine (for cross-coupling) and difluoromethyl (for property modulation) in a single advanced intermediate reduces the number of synthetic steps required for derivative generation compared to non-brominated alternatives [2]. This application scenario is particularly relevant for programs targeting kinase inhibition, antimicrobial agents, or other therapeutic areas where isoquinolinone scaffolds have demonstrated utility as privileged structures [2].

WDR5 and Nuclear Receptor Inhibitor Development Programs

Isoquinolinone-based compounds have been identified as inhibitors of WDR5 and associated protein-protein interactions, with potential therapeutic applications in cancer cell proliferation [1]. Additionally, isoquinolinone scaffolds serve as privileged structures for developing inhibitors of orphan nuclear receptors including steroidogenic factor-1 (SF-1/NR5A1), where SAR studies have yielded analogs with improved potency and lower cellular toxicity [2]. The 5-bromo-2-difluoromethyl substitution pattern provides a functionalized starting point for exploring these target classes, with the bromine enabling further diversification and the difluoromethyl group modulating metabolic stability and permeability. Procurement of this specific substitution pattern is justified when research programs require a functionalized isoquinolinone core with both a cross-coupling handle and a metabolically stable N-substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.